molecular formula C11H7Br2NO B12447136 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one

6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one

Cat. No.: B12447136
M. Wt: 328.99 g/mol
InChI Key: MGMRCGFKUDAYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of brominated pyridines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms in the structure makes it a valuable intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated pyridine with a boronic acid derivative under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the structure can form halogen bonds with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one is unique due to its specific bromination pattern and the presence of the dihydropyridin-2-one core This structure imparts distinct chemical reactivity and biological activity compared to other brominated compounds

Properties

Molecular Formula

C11H7Br2NO

Molecular Weight

328.99 g/mol

IUPAC Name

6-bromo-3-(4-bromophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H7Br2NO/c12-8-3-1-7(2-4-8)9-5-6-10(13)14-11(9)15/h1-6H,(H,14,15)

InChI Key

MGMRCGFKUDAYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(NC2=O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.